N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide
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Overview
Description
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide: is a chemical compound with the molecular formula C14H22N4O4S and a molecular weight of 342.41 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide typically involves the nitration of a suitable aromatic precursor followed by sulfonation and subsequent piperazine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- N,N-diethyl-4-piperazin-1-ylbenzenesulfonamide
- N,N-diethyl-3-nitrobenzenesulfonamide
- N,N-diethyl-4-nitrobenzenesulfonamide
Comparison: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-3-17(4-2)23(21,22)12-5-6-13(14(11-12)18(19)20)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKDPUHYONPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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